3-戊酰胺基-N-(对甲苯基)苯并呋喃-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

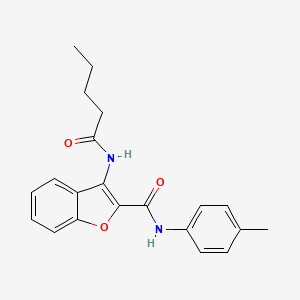

3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One method involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . In this method, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The chemical structure of benzofuran derivatives is composed of fused benzene and furan rings . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves several chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .科学研究应用

Anti-Tumor Activity

Benzofuran derivatives, including our compound of interest, have demonstrated anti-tumor properties. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s mechanism of action may involve interference with cell signaling pathways or DNA replication. Further studies are needed to elucidate specific targets and optimize its efficacy as a potential anti-cancer agent .

Antibacterial Properties

Benzofuran compounds exhibit antibacterial activity against various pathogens. Our compound could be explored as a novel antibacterial agent, potentially targeting drug-resistant strains. Researchers have evaluated its effectiveness against Gram-positive and Gram-negative bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) and E. coli. Mechanistic studies are crucial to understanding its mode of action .

Antioxidant Effects

The compound’s benzofuran scaffold suggests potential antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress could reveal therapeutic applications in conditions related to oxidative damage .

Anti-Viral Activity

Some benzofuran derivatives exhibit anti-viral effects. Our compound might be explored for its potential to inhibit viral replication, particularly in the context of hepatitis C virus (HCV). Researchers have identified novel macrocyclic benzofuran compounds with anti-HCV activity, making them promising candidates for drug development .

Synthetic Chemistry

The synthesis of benzofuran derivatives has attracted attention. Researchers have developed novel methods for constructing benzofuran rings, including free radical cyclization cascades and proton quantum tunneling. These synthetic approaches enable access to complex benzofuran structures, which can be further modified for specific applications .

Drug Prospects

Given its diverse biological activities, our compound holds promise as a natural drug lead. Researchers are exploring its potential therapeutic applications beyond the fields mentioned above. Investigating its pharmacokinetics, toxicity profile, and interactions with other drugs is essential for its successful translation into clinical use .

作用机制

While the specific mechanism of action for 3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran derivatives have been shown to have various biological activities. For example, some benzofuran compounds have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

未来方向

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

属性

IUPAC Name |

N-(4-methylphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-4-9-18(24)23-19-16-7-5-6-8-17(16)26-20(19)21(25)22-15-12-10-14(2)11-13-15/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEUUBNDNLUFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833649.png)

![4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2833658.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate](/img/structure/B2833662.png)

![Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane](/img/structure/B2833665.png)

![3-Methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833671.png)